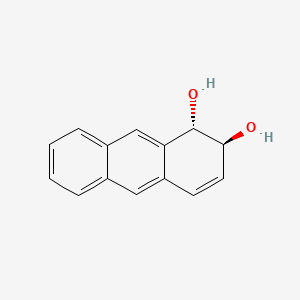

1,2-Anthracenediol, 1,2-dihydro-, trans-

Description

BenchChem offers high-quality 1,2-Anthracenediol, 1,2-dihydro-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Anthracenediol, 1,2-dihydro-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4841-37-6 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(1S,2S)-1,2-dihydroanthracene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |

InChI Key |

UJETWGFPSGKAAS-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |

Canonical SMILES |

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trans 1,2 Dihydro 1,2 Anthracenediol

The synthesis of trans-1,2-Dihydro-1,2-anthracenediol is predominantly achieved through microbial metabolism, where enzymes mediate the oxidation of the parent hydrocarbon, anthracene (B1667546). Fungi, in particular, have been identified as effective biocatalysts for this transformation.

Microbial Oxidation: Research has shown that the white-rot fungus Pleurotus ostreatus can metabolize anthracene to produce trans-1,2-dihydro-1,2-anthracenediol. This biotransformation is carried out by the fungus's enzymatic machinery, likely involving a cytochrome P450 monooxygenase system. One study isolated the anthracene trans-1,2-dihydrodiol metabolite from cultures of P. ostreatus and analyzed its stereochemistry. The product was found to be a mixture of enantiomers, consisting of 58% (1S,2S)-1,2-dihydro-1,2-anthracenediol and 42% (1R,2R)-1,2-dihydro-1,2-anthracenediol, indicating an optical purity of 16% researchgate.net. This enantiomeric composition highlights a degree of stereoselectivity in the fungal enzymatic system researchgate.net.

The table below summarizes the findings from the microbial synthesis of trans-1,2-Dihydro-1,2-anthracenediol.

Table 1: Microbial Synthesis of trans-1,2-Dihydro-1,2-anthracenediol| Method | Organism | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Microbial Metabolism | Pleurotus ostreatus | Anthracene | trans-1,2-Dihydro-1,2-anthracenediol | Produces a mixture of enantiomers: 58% (1S,2S) and 42% (1R,2R) researchgate.net. |

Stereochemical Analysis and Control in Trans 1,2 Dihydro 1,2 Anthracenediol Research

Determination of Absolute Configuration: (1R,2R)- and (1S,2S)- Enantiomers

The absolute configuration of the enantiomers of trans-1,2-Dihydro-1,2-anthracenediol has been a subject of significant research, particularly in the context of its formation as a metabolite of anthracene (B1667546) in biological systems. The (+)-1,2-Dihydroanthracene-trans-1,2-diol has been identified as a major metabolite in mammals. rsc.org Through detailed stereochemical analysis, it has been established that the enantiomers correspond to the (1R,2R) and (1S,2S) configurations.

The determination of the absolute stereochemistry of these enantiomers has been achieved through a combination of techniques, including kinetic resolution, asymmetric synthesis, and circular dichroism (CD) spectroscopy, specifically utilizing the exciton (B1674681) chirality method. rsc.org For instance, the absolute configurations of the trans-dihydrodiol metabolites of various substituted anthracenes have been determined by comparing their CD spectra with that of anthracene 1R,2R-dihydrodiol. nih.gov Research on the metabolism of anthracene by rat liver microsomes has shown that the predominant enantiomer of the trans-1,2-dihydrodiol possesses the (1R,2R) absolute configuration. researchgate.net Conversely, metabolism by certain fungi, such as Cunninghamella elegans, can lead to the preferential formation of the (1S,2S)-enantiomer. researchgate.net

The relationship between the optical rotation and the absolute configuration for trans-1,2-Dihydro-1,2-anthracenediol is summarized in the table below.

| Optical Rotation | Absolute Configuration |

| (+) | (1R,2R) |

| (-) | (1S,2S) |

Chiral Separation and Resolution Techniques (e.g., Chiral HPLC)

The separation of the (1R,2R)- and (1S,2S)-enantiomers of trans-1,2-Dihydro-1,2-anthracenediol is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective in resolving a wide range of chiral compounds, including dihydrodiols of polycyclic aromatic hydrocarbons.

In addition to HPLC, chiral gas chromatography (GC) can also be utilized for the separation of these enantiomers, often after derivatization to enhance volatility and improve chromatographic behavior. Capillary columns coated with derivatized cyclodextrins are commonly used for such separations.

The table below summarizes the key aspects of chiral separation techniques applicable to trans-1,2-Dihydro-1,2-anthracenediol.

| Technique | Chiral Stationary Phase (CSP) / Column | Typical Mobile/Carrier Phase | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane (B92381)/Isopropanol (B130326) | UV, Circular Dichroism |

| Chiral GC | Derivatized Cyclodextrin | Helium | Flame Ionization (FID), Mass Spectrometry (MS) |

Stereocontrol Mechanisms in Enzymatic and Chemical Syntheses

The stereochemistry of trans-1,2-Dihydro-1,2-anthracenediol is determined by the method of its synthesis, with enzymatic and chemical routes offering different levels of stereocontrol.

Enzymatic Syntheses:

In mammalian systems, the formation of trans-dihydrodiols from polycyclic aromatic hydrocarbons like anthracene is a multi-step process involving cytochrome P-450 monooxygenases and epoxide hydrolase. The initial epoxidation of the aromatic ring by cytochrome P-450 is often stereoselective. The subsequent hydrolysis of the resulting arene oxide by epoxide hydrolase proceeds via a backside attack mechanism, leading to the formation of a trans-diol. The stereochemistry of the final product is a result of the stereoselectivity of both enzymatic steps. For anthracene, this pathway predominantly yields the (1R,2R)-enantiomer. nih.gov

In contrast, certain bacteria employ dioxygenase enzymes for the initial oxidation of aromatic compounds. These enzymes catalyze the cis-dihydroxylation of the aromatic ring. For instance, naphthalene (B1677914) dioxygenase from Pseudomonas putida has been shown to catalyze the stereospecific cis-dihydroxylation of 9,10-dihydroanthracene, a related compound, with the R configuration at the benzylic center. capes.gov.brresearchgate.net While this produces a cis-diol, subsequent chemical modifications can be employed to convert it to the corresponding trans-diol, providing a chemoenzymatic route to enantiomerically enriched products.

Chemical Syntheses:

The chemical synthesis of trans-1,2-Dihydro-1,2-anthracenediol can be achieved through various methods, with stereocontrol being a key challenge. One approach involves the epoxidation of the corresponding alkene followed by ring-opening. The use of chiral epoxidation catalysts can lead to the formation of an enantiomerically enriched epoxide, which can then be opened to the trans-diol. For example, the Shi asymmetric epoxidation of silyl (B83357) enol ethers followed by reduction can produce optically active trans-1,2-diol derivatives. Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the dihydroxylation reaction.

The table below provides a comparative overview of the stereocontrol in different synthetic approaches.

| Synthesis Type | Key Enzymes/Reagents | Predominant Stereochemistry |

| Mammalian Metabolism | Cytochrome P-450, Epoxide Hydrolase | (1R,2R) |

| Microbial Metabolism (initial step) | Dioxygenases | cis-diol (can be converted to trans) |

| Asymmetric Chemical Synthesis | Chiral Catalysts (e.g., Shi catalyst) | Enantiomerically enriched, depends on catalyst |

Influence of Stereochemistry on Reactivity and Molecular Interactions

The stereochemistry of trans-1,2-Dihydro-1,2-anthracenediol has a profound influence on its subsequent metabolic activation and interaction with biological macromolecules. This is particularly significant in the context of the "bay-region" theory of carcinogenesis for polycyclic aromatic hydrocarbons.

The (1R,2R)- and (1S,2S)-enantiomers of trans-1,2-Dihydro-1,2-anthracenediol can be further metabolized by cytochrome P-450 enzymes to form diol epoxides. The relative orientation of the hydroxyl groups and the epoxide ring in these diol epoxides is determined by the stereochemistry of the parent dihydrodiol. For the closely related benz[a]anthracene, it has been shown that the metabolism of the bay-region trans-1,2-dihydrodiol occurs primarily at the adjacent 3,4-double bond.

The different enantiomers of the dihydrodiol can be metabolized at different rates and with different stereoselectivities. For example, in the metabolism of the trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene, the (-)-(1R,2R)-enantiomer is a better substrate for cytochrome P-450c and is metabolized to a diol epoxide with a different stereochemistry than the (+)-(1S,2S)-enantiomer.

These resulting diol epoxide enantiomers exhibit markedly different biological activities. One enantiomer is often significantly more tumorigenic than the others. nih.gov This difference in activity is attributed to the way these diol epoxides interact with DNA. The specific stereochemistry of the diol epoxide determines its ability to form covalent adducts with DNA bases, a critical step in the initiation of cancer. The conformation of the adducts and their recognition by DNA repair enzymes are also dependent on the stereochemistry of the diol epoxide.

The table below illustrates the influence of the initial dihydrodiol stereochemistry on the properties of the resulting diol epoxides, based on studies of analogous compounds.

| Dihydrodiol Enantiomer | Resulting Diol Epoxide Stereoisomer | Relative Tumorigenic Activity |

| (1R,2R) | Predominantly one diol epoxide enantiomer | Often higher |

| (1S,2S) | Predominantly another diol epoxide enantiomer | Often lower |

Enzymatic and Metabolic Transformations of Anthracene and Its Dihydrodiol Metabolites

Biotransformation Pathways Leading to trans-1,2-Dihydro-1,2-anthracenediol

The conversion of anthracene (B1667546) to trans-1,2-dihydro-1,2-anthracenediol is a critical initial step in its metabolism in many organisms, particularly mammals and certain fungi. This biotransformation is not a single reaction but a coordinated sequence of enzymatic activities.

Involvement of Cytochrome P450 Enzymes and Epoxide Hydrolases

In mammalian systems, the metabolism of anthracene is primarily initiated by the cytochrome P450 (CYP) monooxygenase system. nih.govrsc.org These heme-containing enzymes introduce an oxygen atom across one of the double bonds of the anthracene molecule to form a highly reactive epoxide intermediate, specifically anthracene 1,2-oxide. nih.govrsc.orgbohrium.com Different isoforms of CYP, such as P-450b and P-450c, exhibit distinct stereoselectivity, producing varying ratios of the (+)-(1R,2S)- and (-)-(1S,2R)-epoxide enantiomers. nih.govbohrium.com For instance, cytochrome P-450c predominantly forms the (+)-(1R,2S)-oxide, while cytochrome P-450b favors the (-)-(1S,2R)-oxide. nih.gov

Following its formation, the anthracene 1,2-oxide is a substrate for microsomal epoxide hydrolase. nih.govnih.gov This enzyme catalyzes the hydrolytic opening of the epoxide ring, adding a water molecule to form a vicinal diol. nih.gov The enzymatic mechanism involves a stereospecific trans-addition of water, resulting in the formation of trans-1,2-dihydroxy-1,2-dihydroanthracene. nih.govrsc.org The enantiomeric composition of the final dihydrodiol product is determined by both the initial stereoselectivity of the CYP enzyme and the subsequent enantioselective hydration by epoxide hydrolase. nih.govnih.gov

The fungus Cunninghamella elegans also metabolizes anthracene to trans-1,2-dihydroxy-1,2-dihydroanthracene, suggesting a metabolic pathway analogous to that in mammals, involving a cytochrome P450-like monooxygenase and an epoxide hydrolase. nih.govnih.gov However, the stereochemistry of the fungal metabolite is distinct; C. elegans primarily produces the (-)-(1S,2S)-dihydrodiol, which is opposite to the (+)-(1R,2R)-dihydrodiol predominantly formed by rat liver microsomes. nih.govcapes.gov.br

Role of Dioxygenases in Initial Dihydroxylation Steps

In contrast to mammalian and fungal pathways that utilize monooxygenases, many bacteria employ a different class of enzymes, dioxygenases, to initiate anthracene degradation. asm.orgnih.govnih.gov Naphthalene (B1677914) dioxygenase, for example, is known to have a broad substrate specificity and can oxidize anthracene. nih.govnih.gov These enzymes incorporate both atoms of a molecular oxygen molecule into the aromatic nucleus, leading to the formation of a cis-dihydrodiol, specifically (+)-cis-(1R,2S)-dihydroxy-1,2-dihydroanthracene. nih.gov

This bacterial pathway represents a fundamental difference from the mammalian route, as it bypasses the epoxide intermediate and directly produces a dihydroxylated product with cis stereochemistry. psu.edu Following this initial step, bacterial pathways typically involve the dehydrogenation of the cis-dihydrodiol to form 1,2-dihydroxyanthracene, which then undergoes ring cleavage. asm.orgnih.govnih.gov While dioxygenases are central to bacterial metabolism of anthracene, they lead to the cis-isomer, not the trans-1,2-dihydro-1,2-anthracenediol that is the focus of this article. However, understanding this alternative pathway highlights the diverse enzymatic strategies evolved for aromatic hydrocarbon metabolism.

Formation of trans-Dihydrodiols via Epoxide Intermediates

The formation of trans-dihydrodiols from polycyclic aromatic hydrocarbons (PAHs) like anthracene is mechanistically dependent on the generation of arene oxide intermediates. nih.govrsc.org The sequence begins with the cytochrome P450-catalyzed epoxidation of the C1-C2 double bond of anthracene to yield anthracene 1,2-oxide. nih.govbohrium.com This epoxide is a key, albeit unstable, intermediate.

The subsequent action of microsomal epoxide hydrolase is crucial for the formation of the trans-diol. nih.govnih.gov The enzyme facilitates a nucleophilic attack by a water molecule on one of the epoxide's carbon atoms. This reaction proceeds via an SN2-like mechanism, causing an inversion of stereochemistry at the center of attack and resulting in the two hydroxyl groups being on opposite faces of the ring, hence the trans configuration. nih.gov The addition of epoxide hydrolase to in vitro systems containing cytochrome P450 results in the formation of trans-1,2-dihydrodiols at the expense of phenols, which are non-enzymatic rearrangement products of the arene oxide. nih.govbohrium.com

Table 1: Key Enzymes in the Formation of Anthracene Dihydrodiols

| Enzyme Class | Specific Enzyme Example | Organism Type | Intermediate | Final Product Stereochemistry |

|---|---|---|---|---|

| Monooxygenase | Cytochrome P450 (e.g., P-450c) | Mammals, Fungi | Anthracene 1,2-oxide | trans |

| Hydrolase | Microsomal Epoxide Hydrolase | Mammals, Fungi | N/A (acts on epoxide) | trans |

| Dioxygenase | Naphthalene Dioxygenase | Bacteria | N/A (direct dihydroxylation) | cis |

Subsequent Metabolic Conversions of Dihydrodiols

Once formed, trans-1,2-dihydro-1,2-anthracenediol is not an end-product of metabolism. It can undergo further enzymatic transformations, including oxidation to highly reactive diol epoxides or dehydrogenation back to a fully aromatic system.

Oxidation to Diol Epoxides: Formation and Characterization

The trans-dihydrodiols of PAHs, particularly non-K-region dihydrodiols like anthracene trans-1,2-dihydrodiol, can be further metabolized by cytochrome P450 enzymes. oup.com This second oxidation step typically occurs at an adjacent double bond, converting the dihydrodiol into a diol epoxide. oup.com For instance, the dihydrodiols of benz[a]anthracene are known to be converted into vicinal diol-epoxides. oup.com By analogy, anthracene trans-1,2-dihydrodiol is a substrate for CYP-mediated epoxidation at the 3,4-double bond, which would yield an anthracene-1,2-diol-3,4-epoxide.

These diol epoxides are significant because they are often the ultimate carcinogenic metabolites of PAHs. oup.comresearchgate.net The formation of diol epoxides from dihydrodiols has been extensively studied for other PAHs, where both syn and anti diastereomers can be formed, depending on whether the new epoxide ring is on the same or opposite face of the molecule relative to the benzylic hydroxyl group. oup.com These highly reactive electrophiles can form covalent adducts with cellular macromolecules. The characterization of these metabolites typically involves techniques like high-performance liquid chromatography (HPLC), UV-visible absorption spectroscopy, and mass spectral analysis. oup.comnih.gov

Dehydrogenation to Aromatic Anthracenes

An alternative metabolic fate for dihydrodiols is dehydrogenation, which re-aromatizes the ring system. In bacteria, cis-dihydrodiols are typically oxidized by a dehydrogenase enzyme to form catechols (e.g., 1,2-dihydroxyanthracene). nih.govnih.gov

In mammalian systems, a class of enzymes known as dihydrodiol dehydrogenases can oxidize trans-dihydrodiols. nih.gov This oxidation converts the hydroxyl groups into ketones, leading to the formation of an o-quinone. nih.gov This process is a form of dehydrogenation that restores aromaticity to the ring. This pathway can be seen as a detoxification route, as it prevents the dihydrodiol from being converted into a reactive diol epoxide. nih.gov Chemical methods for the oxidative dehydrogenation of dihydroanthracene to anthracene have also been developed, highlighting the thermodynamic favorability of returning to the stable aromatic state. researchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,2-Anthracenediol, 1,2-dihydro-, trans- |

| 1-methoxy-2-hydroxyanthracene |

| 1,2-dihydroxyanthracene |

| 2-hydroxy-3-naphthoic acid |

| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid |

| 6,7-benzocoumarin |

| 9,10-anthraquinone |

| Anthracene |

| Anthracene 1,2-oxide |

| Benz[a]anthracene |

| Catechol |

| cis-1,2-dihydroxy-1,2-dihydroanthracene |

| Phenol (B47542) |

| Salicylate (B1505791) |

| trans-1,2-dihydroxy-1,2-dihydroanthracene |

| trans-1,2-dihydroxy-1,2-dihydrophenanthrene |

Formation of Ring-Fission Products and Further Degradation

The metabolic fate of anthracene diverges significantly following the initial hydroxylation steps, particularly between microbial and mammalian systems. In microorganisms, the formation of dihydrodiols is a prelude to aromatic ring cleavage, a critical step in the mineralization of this polycyclic aromatic hydrocarbon (PAH).

In bacteria, the initial product, cis-1,2-dihydro-1,2-anthracenediol, is enzymatically dehydrogenated to its corresponding catechol, 1,2-dihydroxyanthracene. nih.gov This catechol is the substrate for ring-fission enzymes. The cleavage of the aromatic ring typically occurs via a meta-cleavage pathway. nih.govasm.org An extradiol dioxygenase catalyzes the cleavage of the bond adjacent to the two hydroxyl groups, yielding cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid. asm.orgresearchgate.net

This ring-fission product undergoes further enzymatic degradation. An aldolase (B8822740) acts on this intermediate, cleaving it into 2-hydroxy-3-naphthaldehyde and pyruvate. Subsequently, a dehydrogenase oxidizes 2-hydroxy-3-naphthaldehyde to 2-hydroxy-3-naphthoic acid. asm.org This series of reactions effectively breaks down the complex three-ring structure of anthracene into smaller, more readily metabolizable compounds. The pathway can then proceed through intermediates common to naphthalene degradation, such as salicylate and catechol, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. koreascience.kr

Some fungal species also metabolize anthracene through ring cleavage. For instance, some white-rot fungi can oxidize anthracene to anthraquinone (B42736), which can then undergo ring fission to produce phthalic acid and ultimately enter central metabolic pathways. nih.gov

The table below summarizes the key enzymes and products in the microbial degradation of anthracene following dihydrodiol formation.

| Step | Precursor | Enzyme | Product |

| Dehydrogenation | cis-1,2-dihydro-1,2-anthracenediol | Dihydrodiol Dehydrogenase | 1,2-dihydroxyanthracene |

| Ring Fission (meta-cleavage) | 1,2-dihydroxyanthracene | Extradiol Dioxygenase | cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid |

| Aldol Cleavage | cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid | Hydratase-Aldolase | 2-hydroxy-3-naphthaldehyde + Pyruvate |

| Oxidation | 2-hydroxy-3-naphthaldehyde | Dehydrogenase | 2-hydroxy-3-naphthoic acid |

Comparative Metabolism across Biological Systems (e.g., Mammalian vs. Microbial)

The metabolism of anthracene and its dihydrodiol metabolites exhibits stark differences between mammalian and microbial systems, primarily in the stereochemistry of the initial hydroxylation and the subsequent metabolic fate of the resulting dihydrodiols.

Initial Hydroxylation:

Mammalian Systems: The initial oxidation of anthracene in mammals is catalyzed by cytochrome P450 monooxygenases, leading to the formation of an arene oxide (anthracene-1,2-oxide). nih.govrsc.org This epoxide is then hydrated by epoxide hydrolase to form trans-1,2-dihydro-1,2-anthracenediol. rsc.org

Microbial Systems: In contrast, bacteria utilize dioxygenases to incorporate both atoms of molecular oxygen into the aromatic ring, resulting in the formation of cis-1,2-dihydro-1,2-anthracenediol. nih.gov Some fungi, however, like mammals, can produce the trans-dihydrodiol. nih.gov

Fate of Dihydrodiols:

Mammalian Systems: In mammals, the primary metabolic route for trans-1,2-dihydro-1,2-anthracenediol does not typically involve immediate ring cleavage. Instead, it undergoes further oxidation by cytochrome P450 enzymes to form highly reactive dihydrodiol epoxides. These epoxides can be detoxified by hydrolysis, catalyzed by epoxide hydrolase, to form tetrahydrotetrols, or they can form adducts with cellular macromolecules like DNA, which is a critical step in the initiation of carcinogenesis.

Microbial Systems: Microorganisms, particularly bacteria, have evolved pathways to utilize anthracene as a carbon and energy source. Following the formation of the cis-dihydrodiol, the metabolic cascade proceeds through dehydrogenation to a catechol, followed by enzymatic ring cleavage and further degradation into smaller molecules that can enter central metabolic pathways, as detailed in the previous section. nih.govasm.orgkoreascience.kr This degradative pathway is a key component of the bioremediation of PAH-contaminated environments.

The following table provides a comparative overview of anthracene metabolism in mammalian and microbial systems.

| Feature | Mammalian Systems | Microbial Systems (Bacterial) |

| Initial Oxygenation Enzyme | Cytochrome P450 Monooxygenase | Dioxygenase |

| Initial Product | Anthracene-1,2-oxide | cis-1,2-dihydro-1,2-anthracenediol |

| Dihydrodiol Stereochemistry | trans-1,2-dihydro-1,2-anthracenediol | cis-1,2-dihydro-1,2-anthracenediol |

| Primary Fate of Dihydrodiol | Formation of dihydrodiol epoxides and tetrahydrotetrols | Dehydrogenation to 1,2-dihydroxyanthracene |

| Ring Fission | Generally not a primary pathway | Key step in degradation (meta-cleavage) |

| Ultimate Fate of Anthracene | Excretion as conjugates (e.g., glucuronides, sulfates) or formation of DNA adducts | Mineralization to CO2 and water, incorporation into biomass |

Mechanistic Investigations of Reactions Involving Trans 1,2 Dihydro 1,2 Anthracenediol

Reaction Mechanisms of Dihydrodiol-to-Diol Epoxide Transformation

The conversion of dihydrodiols to diol epoxides is a critical activation step in the metabolic pathway of many PAHs, leading to the formation of highly reactive electrophiles capable of binding to cellular macromolecules like DNA. This transformation is primarily catalyzed by cytochrome P450 monooxygenases.

The enzymatic epoxidation of the olefinic double bond in trans-1,2-dihydro-1,2-anthracenediol is carried out by cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP1 family. The generally accepted mechanism involves the activation of molecular oxygen by the heme iron within the enzyme's active site. researchgate.net

The catalytic cycle of cytochrome P450 begins with the binding of the substrate, the dihydrodiol, to the ferric (Fe³⁺) form of the enzyme. This is followed by a one-electron reduction of the heme iron to the ferrous (Fe²⁺) state. Molecular oxygen then binds to the ferrous heme, forming an Fe²⁺-O₂ complex. A subsequent one-electron reduction and protonation leads to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo intermediate, known as Compound I (a porphyrin π-cation radical, [Fe⁴⁺=O]•). deswater.com

Two main mechanistic pathways have been proposed for the transfer of the oxygen atom from Compound I to the double bond of the dihydrodiol:

Concerted Mechanism: This pathway involves a direct, synchronous insertion of the ferryl oxygen into the π-bond of the olefin, forming the epoxide ring in a single step.

Stepwise Mechanism: This mechanism proceeds through the formation of an initial intermediate. This can involve an electron transfer from the olefin to Compound I, forming an olefin π-cation radical. This intermediate then rapidly collapses to form the epoxide. deswater.com

An alternative mechanism has been suggested that involves a hydroperoxoferric intermediate (Compound 0) instead of Compound I as the primary oxidant in certain P450-catalyzed epoxidations. deswater.com In this scenario, the distal oxygen atom of the hydroperoxoferric species is inserted into the double bond of the substrate. deswater.com

The stereochemistry of the resulting diol epoxide is influenced by the conformation of the hydroxyl groups on the dihydrodiol. For many PAHs, metabolism of a trans-dihydrodiol can lead to the formation of both syn- and anti-diol epoxides, depending on whether the epoxide oxygen is on the same or opposite side of the ring as the benzylic hydroxyl group.

| Enzyme/Intermediate | Role in Dihydrodiol-to-Diol Epoxide Transformation |

| Cytochrome P450 (CYP) | Primary enzyme family responsible for catalyzing the epoxidation of the dihydrodiol's double bond. |

| Compound I ([Fe⁴⁺=O]•) | A high-valent iron-oxo species, considered the principal oxidizing intermediate in most P450 catalytic cycles. |

| Compound 0 ([Fe³⁺-OOH]) | An alternative hydroperoxoferric intermediate proposed as the oxidant in some P450-catalyzed epoxidations. |

| Epoxide Hydrolase | Catalyzes the hydration of the initial arene oxide to form the trans-dihydrodiol, the substrate for diol epoxide formation. researchgate.net |

Pathways for Aromatization and Dehydration of Dihydrodiols

trans-1,2-Dihydro-1,2-anthracenediol can undergo reactions that lead to the restoration of the aromatic anthracene (B1667546) ring system. These pathways, which involve dehydration and subsequent aromatization, can occur through both enzymatic and non-enzymatic routes.

Enzymatic Aromatization:

One significant enzymatic pathway for the aromatization of PAH trans-dihydrodiols is catalyzed by dihydrodiol dehydrogenase (DD). This NAD(P)⁺-dependent oxidoreductase oxidizes the dihydrodiol to a catechol intermediate. These catechols are often unstable and can rapidly and spontaneously auto-oxidize to form the corresponding o-quinone, which is an aromatic species. This process also generates reactive oxygen species (ROS). deswater.com

The reaction sequence is as follows: trans-1,2-Dihydro-1,2-anthracenediol + NAD(P)⁺ ⇌ 1,2-Dihydroxyanthracene (Anthracene Catechol) + NAD(P)H + H⁺ 1,2-Dihydroxyanthracene + O₂ → 1,2-Anthraquinone + H₂O₂

This pathway is often considered a detoxification route as it diverts the dihydrodiol from being converted into a mutagenic diol epoxide. deswater.com

Acid-Catalyzed Dehydration and Aromatization:

In an acidic environment, trans-1,2-dihydro-1,2-anthracenediol can undergo dehydration to form a phenol (B47542), which exists in equilibrium with its keto tautomer, but strongly favors the aromatic phenol form. The mechanism for the acid-catalyzed dehydration of related naphthalene-cis-1,2-dihydrodiols has been studied and is believed to proceed through a rate-determining formation of a β-hydroxynaphthalenium ion (a carbocation intermediate). nih.govresearchgate.net

A similar mechanism can be proposed for trans-1,2-dihydro-1,2-anthracenediol. Protonation of one of the hydroxyl groups converts it into a good leaving group (water). Subsequent loss of water generates a resonance-stabilized carbocation. Deprotonation from the adjacent carbon atom then leads to the formation of a phenol (a hydroxyanthracene), restoring the aromaticity of the anthracene ring system.

| Pathway | Key Features |

| Enzymatic Aromatization | - Catalyzed by dihydrodiol dehydrogenase.- Proceeds via a catechol intermediate.- Results in the formation of an o-quinone.- Generates reactive oxygen species. |

| Acid-Catalyzed Dehydration | - Non-enzymatic, occurs in acidic conditions.- Involves a carbocation intermediate.- Leads to the formation of a hydroxyanthracene (phenol).- Restores the aromatic ring system. |

Radical Intermediates in Dihydroarene Metabolism

In addition to the two-electron oxidation pathways that lead to diol epoxides and catechols, the metabolism of PAHs and their dihydrodiol metabolites can also involve one-electron oxidation steps, generating radical intermediates. These radicals can play a significant role in the bioactivation and toxicity of these compounds.

Formation of Radical Cations:

One-electron oxidation of PAHs is a recognized metabolic activation pathway that can be catalyzed by enzymes such as cytochrome P450 and peroxidases. researchgate.netdeswater.com This process results in the formation of a PAH radical cation. These radical cations are highly reactive electrophilic species. researchgate.netdeswater.com They can react with cellular nucleophiles, including DNA, to form stable and depurinating adducts. researchgate.net While this mechanism is well-studied for the parent PAHs, the potential for one-electron oxidation of dihydrodiol metabolites to form radical cations also exists, representing an alternative pathway to cellular damage. The key features for a PAH to undergo one-electron oxidation are a relatively low ionization potential and charge localization in the resulting radical cation. deswater.com

Involvement of Peroxyl Radicals:

Peroxyl radicals (ROO•) are another class of radical intermediates that can participate in the metabolism of PAH dihydrodiols. These radicals can be generated during lipid peroxidation or through the enzymatic activity of prostaglandin (B15479496) H synthase. semanticscholar.org Peroxyl radicals are relatively stable free radicals, allowing them to diffuse from their site of formation. semanticscholar.org

Research on benzo[a]pyrene-7,8-dihydrodiol, a well-studied analog, has shown that peroxyl radicals can epoxidize the double bond of the dihydrodiol. semanticscholar.org This reaction produces the same ultimate carcinogenic diol epoxides that are formed by cytochrome P450. This co-oxidation pathway, driven by lipid hydroperoxides, represents a P450-independent mechanism for the activation of PAH dihydrodiols. semanticscholar.org

Radicals from Dihydrodiol Dehydrogenase Activity:

As mentioned previously, the oxidation of trans-dihydrodiols by dihydrodiol dehydrogenase produces catechols that can auto-oxidize to o-quinones. This auto-oxidation process is a source of reactive oxygen species (ROS), including superoxide (B77818) anion radicals (O₂⁻•) and hydrogen peroxide (H₂O₂). deswater.com The hydrogen peroxide can then participate in Fenton-type reactions to generate highly reactive hydroxyl radicals (•OH). deswater.com These enzymatically generated radicals can contribute to oxidative stress and cellular damage.

| Radical Intermediate | Formation Mechanism | Subsequent Reactions |

| Radical Cation (PAH-diol⁺•) | One-electron oxidation, potentially catalyzed by cytochrome P450 or peroxidases. | Reaction with nucleophiles (e.g., DNA) to form adducts. |

| Peroxyl Radical (ROO•) | Formed during lipid peroxidation or via enzymes like prostaglandin H synthase. | Epoxidation of the dihydrodiol's double bond to form diol epoxides. |

| Superoxide Anion (O₂⁻•) | Generated during the auto-oxidation of catechols produced by dihydrodiol dehydrogenase. | Can lead to the formation of other ROS and contribute to oxidative stress. |

| Hydroxyl Radical (•OH) | Formed from H₂O₂ (a product of catechol auto-oxidation) via Fenton chemistry. | Highly reactive, can damage a wide range of cellular components. |

Heterogeneous Phototransformation Mechanisms of Related PAHs

PAHs, once released into the environment, can adsorb onto the surface of atmospheric particulate matter, such as soot, silica (B1680970), and alumina (B75360). On these surfaces, they can undergo phototransformation upon exposure to solar radiation. The mechanisms of these heterogeneous photoreactions can differ significantly from those in the gas phase or in solution. Anthracene is often used as a model compound to study these processes.

Photocatalysis on Semiconductor Surfaces:

A primary mechanism for the degradation of PAHs on atmospheric particles is photocatalysis, particularly on the surfaces of semiconductor minerals like titanium dioxide (TiO₂), which is naturally present in dust. When TiO₂ absorbs UV radiation with energy greater than its bandgap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). ekb.eg

The photogenerated hole (h⁺) is a powerful oxidant. It can directly oxidize an adsorbed PAH molecule or react with water or hydroxide (B78521) ions on the surface to produce highly reactive hydroxyl radicals (•OH).

The photogenerated electron (e⁻) can be trapped by molecular oxygen adsorbed on the surface to form superoxide radical anions (O₂⁻•). These can further react to produce other reactive oxygen species.

These reactive oxygen species, particularly the hydroxyl radical, are highly effective in degrading PAHs. For anthracene adsorbed on TiO₂, this process leads to the formation of various oxidation products, with anthraquinone (B42736) being a major and relatively stable end product. nih.gov The efficiency of this process can be influenced by factors such as pH, the presence of dopants (e.g., iron) in the TiO₂, and the concentration of the PAH. deswater.com

Photolysis on Non-Semiconductor Surfaces:

PAHs adsorbed on non-photocatalytic surfaces like silica and alumina also undergo phototransformation, though the mechanisms may differ. nih.gov The surface itself can influence the photolytic pathway and the distribution of products. nih.gov For instance, the polarity and porous nature of silica gel and alumina surfaces can affect the stability of intermediates and the accessibility of reactants like oxygen and water. nih.gov Direct photolysis, where the PAH molecule itself absorbs a photon leading to its excitation and subsequent reaction, is a key process. The excited state PAH can react with molecular oxygen to form endoperoxides, which can then rearrange to form quinones and other oxygenated products.

The physical state of the PAH on the particle is also crucial. For PAHs incorporated into soot particles, the rate of phototransformation can be limited by the diffusion of the molecules from the interior of the particle to the surface where light is available. nih.gov This can lead to longer environmental half-lives for PAHs in soot compared to those adsorbed on the surface of other mineral dusts. nih.gov

| Surface Type | Primary Mechanism | Key Reactive Species | Common Products (from Anthracene) |

| Titanium Dioxide (TiO₂) | Photocatalysis | Hydroxyl radical (•OH), superoxide radical anion (O₂⁻•), photogenerated holes (h⁺) | Anthraquinone, anthrone, hydroxylated derivatives nih.gov |

| Silica (SiO₂) / Alumina (Al₂O₃) | Direct photolysis, surface-mediated reactions | Excited state PAH, singlet oxygen (¹O₂) | Diones, diols, hydroxy derivatives nih.gov |

| Soot Particles | Direct photolysis (diffusion-limited) | Excited state PAH | Oxidation products (rate is often slower than on mineral surfaces) nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and analysis of "1,2-Anthracenediol, 1,2-dihydro-, trans-". Given that this compound is often produced as a mixture of isomers and enantiomers, particularly in metabolic studies, chromatographic separation is a critical step. nih.govnih.govnih.gov

Reversed-phase HPLC is commonly employed for the initial separation of anthracene (B1667546) metabolites. nih.gov However, achieving baseline separation of all five possible trans-dihydrodiols of benz[a]anthracene, a related polycyclic aromatic hydrocarbon, can be challenging with standard C18 columns alone, sometimes necessitating prior conversion to diacetate derivatives to improve resolution. nih.gov

For the separation of the enantiomers of "1,2-Anthracenediol, 1,2-dihydro-, trans-", chiral stationary phases (CSPs) are required. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselective capabilities. uobasrah.edu.iq The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. Inclusion complexing is another key mechanism, particularly for cyclodextrin-based CSPs in reversed-phase mode, where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. nih.gov

The optical purity of the separated enantiomers is often determined by comparing their circular dichroism (CD) spectra with those of known standards. For instance, the major enantiomer of "1,2-Anthracenediol, 1,2-dihydro-, trans-" formed by the fungus Cunninghamella elegans was identified as having a 1S,2S absolute stereochemistry, which is opposite to the 1R,2R enantiomer predominantly formed by rat liver microsomes. researchgate.net

Table 1: HPLC Systems for Dihydrodiol Separation

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Reversed-Phase HPLC | Vydac C18 | Methanol/Water Gradient | Separation of dihydrodiol isomers |

| Chiral HPLC | (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Hexane/Ethanol/Acetonitrile | Resolution of enantiomers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of "1,2-Anthracenediol, 1,2-dihydro-, trans-". Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. uobasrah.edu.iq

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are analyzed. The protons attached to the carbons bearing the hydroxyl groups (H-1 and H-2) are of particular diagnostic importance. The coupling constant between these two protons (J1,2) is indicative of their relative stereochemistry. For a trans configuration, a larger coupling constant is generally expected compared to the cis isomer due to the dihedral angle between the protons. The aromatic protons will appear in a distinct region of the spectrum, and their coupling patterns can confirm the 1,2-substitution pattern on the anthracene ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups (C-1 and C-2) are characteristically shifted to a higher frequency (downfield) compared to the other aliphatic and aromatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule.

Table 2: Expected NMR Spectral Features for 1,2-Anthracenediol, 1,2-dihydro-, trans-

| Nucleus | Expected Chemical Shift Region (ppm) | Key Information Provided |

|---|---|---|

| ¹H | ~4-5 | Signals for H-1 and H-2; coupling constant reveals cis/trans stereochemistry. |

| ¹H | ~7-8 | Signals for aromatic protons, confirming substitution pattern. |

| ¹³C | ~60-80 | Signals for C-1 and C-2 (carbons bonded to hydroxyl groups). |

| ¹³C | ~120-140 | Signals for aromatic carbons. |

Mass Spectrometry (MS) for Metabolite Identification and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of "1,2-Anthracenediol, 1,2-dihydro-, trans-". The molecular formula of this compound is C₁₄H₁₂O₂, which corresponds to a molecular weight of approximately 212.24 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺•) is detected. The high energy of this process often leads to fragmentation of the molecular ion, producing a characteristic pattern of fragment ions that can provide structural information. chemguide.co.ukrsc.org For diols, a common fragmentation pathway is the loss of a water molecule (H₂O), which would result in a prominent peak at m/z [M-18]⁺•. core.ac.uk Other fragmentations can involve cleavages of the dihydroanthracene ring system.

Due to the polarity and relatively low volatility of diols, they are often derivatized before analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a common derivatization method where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the compound. mdpi.com The resulting TMS derivative will have a higher molecular weight, and its mass spectrum will show characteristic fragments related to the TMS groups.

Table 3: Mass Spectrometry Data for Anthracene Dihydrodiols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Key MS Peaks (m/z) |

|---|---|---|---|

| 1,2-Anthracenediol, 1,2-dihydro-, trans- | C₁₄H₁₂O₂ | 212.24 | 212 (M⁺•), 194 ([M-H₂O]⁺•) |

| Di-TMS derivative | C₂₀H₂₈O₂Si₂ | 372.60 | 372 (M⁺•), characteristic TMS fragments (e.g., 73) |

X-ray Crystallography for Unambiguous Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of the electron density within the molecule can be generated, revealing the precise spatial arrangement of each atom.

For "1,2-Anthracenediol, 1,2-dihydro-, trans-", X-ray crystallography can definitively confirm the trans relationship between the two hydroxyl groups. Furthermore, for a chiral crystal of a single enantiomer, the technique can determine its absolute configuration (e.g., 1R,2R or 1S,2S).

While a specific crystal structure for "1,2-Anthracenediol, 1,2-dihydro-, trans-" is not detailed in the provided search results, studies on related dihydroanthracene derivatives have utilized this method. For instance, the crystal structures of cis- and trans-9,10-dihydro-9,10-dipropylanthracene-9,10-diols have been determined. rsc.org These studies revealed that the conformation of the central dihydroanthracene ring can vary, with cis-isomers often adopting a boat conformation and the trans-isomer having a more planar ring structure. rsc.org Such findings provide valuable insights into the likely solid-state conformation of "1,2-Anthracenediol, 1,2-dihydro-, trans-".

Application of Derivatization Strategies for Enhanced Analysis (e.g., Diacetate, DTBS)

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method. For "1,2-Anthracenediol, 1,2-dihydro-, trans-", derivatization is particularly useful for enhancing its analysis by gas chromatography (GC) and mass spectrometry (MS).

Diacetate Derivatization: The hydroxyl groups of the diol can be readily converted to acetate (B1210297) esters by reaction with an acetylating agent such as acetic anhydride. The resulting diacetate derivative, "trans-Anthracene, 1,2-dihydro-1,2-diol, diacetate", has a molecular formula of C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol . nist.gov This derivatization increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. It can also improve the chromatographic separation of isomers on certain HPLC columns. nih.gov

Silyl (B83357) Derivatization (e.g., with DTBS): Silylation is another common derivatization strategy where the active hydrogens of the hydroxyl groups are replaced with a silyl group, such as a tert-butyldimethylsilyl (TBDMS or DTBS) group. The resulting DTBS ether is significantly more volatile and less polar than the parent diol. nist.gov This makes it ideal for GC-MS analysis, often resulting in sharper peaks and improved sensitivity. The mass spectra of silyl derivatives are also well-characterized, with specific fragmentation patterns that can aid in structure confirmation. nih.gov

These derivatization strategies are crucial for overcoming the analytical challenges posed by the polarity and low volatility of dihydrodiols, thereby enabling more robust and sensitive characterization. mdpi.com

Table 4: Common Derivatives of 1,2-Anthracenediol, 1,2-dihydro-, trans- for Analysis

| Derivative | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Diacetate | Acetic Anhydride | Increase volatility, improve chromatographic separation | GC-MS, HPLC |

| Di-tert-butyldimethylsilyl (DTBS) ether | TBDMS-Cl | Increase volatility and thermal stability | GC-MS |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, ab initio theory) for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like trans-1,2-dihydro-1,2-anthracenediol. Methods such as Density Functional Theory (DFT) and ab initio theory are employed to determine the most stable three-dimensional arrangements (conformers) of the molecule and to understand its electronic properties.

For a flexible molecule like this, with a non-aromatic, substituted ring, multiple low-energy conformations are possible. Conformational analysis would involve systematically exploring the potential energy surface to identify stable geometries. Key parameters that would be investigated include the dihedral angles of the hydroxyl groups and the puckering of the dihydro ring.

Once the minimum energy conformers are identified, their electronic structures can be analyzed. This involves calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations provide insights into the molecule's reactivity and its potential for intermolecular interactions. For instance, the HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation.

Molecular Modeling of Enzyme-Substrate Interactions and Catalytic Mechanisms (e.g., Computational Docking)

Trans-1,2-dihydro-1,2-anthracenediol is a metabolite formed by the action of enzymes such as cytochrome P450. Molecular modeling techniques, particularly computational docking, are invaluable for studying how this molecule interacts with the active sites of enzymes.

Docking simulations would be used to predict the preferred binding orientation of the dihydrodiol within the enzyme's catalytic pocket. These simulations calculate a "docking score," which estimates the binding affinity between the substrate and the enzyme. The results can reveal key intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of the dihydrodiol and amino acid residues in the enzyme, as well as hydrophobic interactions involving the anthracene (B1667546) core.

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the enzyme-substrate complex over time. This can provide a more detailed picture of the conformational changes that may occur upon binding and help to elucidate the catalytic mechanism by which the dihydrodiol is further metabolized.

Prediction of Reactivity and Stereoselectivity using Computational Methods

Computational methods can be used to predict the reactivity of trans-1,2-dihydro-1,2-anthracenediol and the stereoselectivity of its subsequent reactions. For example, this dihydrodiol is a precursor to the formation of diol epoxides, which are highly reactive and can bind to DNA.

Theoretical calculations can identify the most likely sites of further oxidation on the molecule. Reactivity indices, derived from quantum chemical calculations, can highlight the atoms most susceptible to electrophilic attack.

Furthermore, these methods can explain and predict the stereoselectivity of enzymatic reactions. By modeling the interaction of the different faces of the dihydrodiol with the active site of an enzyme, researchers can understand why one stereoisomer of the subsequent product (e.g., a diol epoxide) is formed in preference to another. This is crucial for understanding the biological activity of these metabolites.

Energy Landscapes and Reaction Pathways via Theoretical Approaches

Theoretical approaches are essential for mapping the energy landscapes of chemical reactions involving trans-1,2-dihydro-1,2-anthracenediol. This involves calculating the energies of reactants, transition states, intermediates, and products for a given reaction pathway.

For instance, the enzymatic conversion of this dihydrodiol to a diol epoxide would be modeled to determine the activation energy of the reaction. This provides a quantitative measure of how fast the reaction is likely to proceed. By comparing the energy profiles of different possible reaction mechanisms, the most favorable pathway can be identified.

Applications in Advanced Organic Synthesis and Materials Science Research

Use as Chiral Building Blocks for Complex Molecule Synthesis

The enantiomerically pure forms of trans-1,2-dihydro-1,2-anthracenediol represent valuable chiral building blocks in asymmetric synthesis. The defined spatial arrangement of the two hydroxyl groups provides a rigid scaffold from which complex, stereochemically defined molecules can be constructed. The synthesis of such chiral diols can be achieved through methods like the Sharpless asymmetric dihydroxylation of the corresponding alkene, which allows for the selective formation of either enantiomer through the choice of a chiral ligand. wikipedia.orgorganic-chemistry.org

The utility of chiral diols as building blocks is a well-established principle in the synthesis of natural products and other complex organic molecules. While specific, detailed examples of the application of trans-1,2-dihydro-1,2-anthracenediol in the total synthesis of a complex natural product are not yet widely documented in publicly available literature, the potential is evident. The diol functionality can be readily transformed into other functional groups, such as epoxides or protected as acetals, allowing for a wide range of subsequent chemical modifications. This versatility enables synthetic chemists to introduce new stereocenters with a high degree of control, a critical aspect in the synthesis of biologically active compounds.

The general strategies for employing chiral diols in synthesis often involve:

Diastereoselective reactions: The existing stereocenters of the diol can direct the stereochemical outcome of subsequent reactions on other parts of the molecule.

Formation of chiral ligands: The diol can be incorporated into ligands for asymmetric catalysis, where its chirality influences the enantioselectivity of the catalyzed reaction.

Ring-opening reactions: Conversion of the diol to an epoxide, followed by nucleophilic ring-opening, allows for the introduction of a variety of substituents with controlled stereochemistry.

Intermediate in the Synthesis of Other Anthracene (B1667546) Derivatives

trans-1,2-dihydro-1,2-anthracenediol serves as a crucial intermediate in the synthesis of a variety of other anthracene derivatives. Its chemical reactivity allows for facile conversion to other functionalized anthracene-based molecules.

One of the most direct transformations is its oxidation to the corresponding 1,2-anthraquinone. This conversion is a key step in accessing a class of compounds with diverse applications. The synthesis of anthracene derivatives often proceeds through multi-step sequences, and dihydrodiol intermediates are pivotal for introducing functionality onto the aromatic core. nih.govbeilstein-journals.org

Below is a table summarizing some potential transformations of trans-1,2-dihydro-1,2-anthracenediol to other anthracene derivatives, based on general reactions of analogous compounds.

| Starting Material | Reagent(s) | Product | Product Class |

| trans-1,2-Dihydro-1,2-anthracenediol | Oxidizing agent (e.g., PCC, Swern oxidation) | 1,2-Anthraquinone | Quinone |

| trans-1,2-Dihydro-1,2-anthracenediol | Acid catalyst | Anthracene | Polycyclic Aromatic Hydrocarbon |

| trans-1,2-Dihydro-1,2-anthracenediol | Tosyl chloride, then base | Anthracene-1,2-oxide | Epoxide |

These transformations highlight the versatility of trans-1,2-dihydro-1,2-anthracenediol as a synthetic intermediate. The ability to readily access quinones, fully aromatic anthracenes, and epoxides from this common precursor opens up a wide range of possibilities for the synthesis of complex and functionalized anthracene-based systems.

Potential for Incorporation into Novel Polymeric and Optoelectronic Materials

The unique photophysical and electronic properties of the anthracene core make its derivatives highly sought-after for applications in materials science, particularly in the development of polymeric and optoelectronic materials. nih.govresearchgate.net While direct polymerization of trans-1,2-dihydro-1,2-anthracenediol is not extensively documented, its diol functionality provides a clear pathway for its incorporation into polyesters, polyethers, and polyurethanes.

The synthesis of semi-aromatic polyesters, for instance, often involves the condensation of a diol with a dicarboxylic acid or its derivative. rsc.orgtue.nl By using trans-1,2-dihydro-1,2-anthracenediol as the diol monomer, the rigid and photoactive anthracene moiety can be integrated into the polymer backbone. This can impart desirable properties to the resulting material, such as:

Enhanced Thermal Stability: The rigid aromatic structure of the anthracene unit can increase the glass transition temperature and thermal stability of the polymer.

Fluorescence: The inherent fluorescence of the anthracene core can be harnessed to create light-emitting polymers for applications in organic light-emitting diodes (OLEDs).

Photoconductivity: The extended π-system of the anthracene unit can facilitate charge transport, making the resulting polymers suitable for use in organic field-effect transistors (OFETs) and other electronic devices.

The table below outlines the potential for incorporating trans-1,2-dihydro-1,2-anthracenediol into different polymer types.

| Polymer Type | Co-monomer | Potential Properties and Applications |

| Polyester | Dicarboxylic acid (e.g., terephthalic acid) | High thermal stability, potential for liquid crystallinity, use in high-performance plastics. |

| Polyether | Dihalide (e.g., 1,4-bis(bromomethyl)benzene) | Enhanced solubility, potential for use as fluorescent sensors. |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Formation of rigid segments in polyurethane foams and elastomers. |

The development of new monomers based on functionalized aromatic diols is a growing area of research aimed at creating advanced materials with tailored properties. nih.govresearchgate.netwhiterose.ac.uk The unique combination of chirality and the optoelectronic properties of the anthracene core in trans-1,2-dihydro-1,2-anthracenediol makes it a promising candidate for the next generation of functional polymers and materials.

Future Research Directions and Open Questions

Elucidation of Novel Biotransformation Pathways

The formation of trans-1,2-dihydro-1,2-anthracenediol is a key step in the metabolism of anthracene (B1667546). While the canonical pathway involving cytochrome P450 monooxygenases is well-established in mammals, the vast metabolic diversity of the microbial world presents a frontier for discovering novel biotransformation routes.

Future research should prioritize the exploration of microbial degradation of anthracene, which has been shown to be an efficient and eco-friendly method for detoxification. nih.gov Studies have identified that various fungal and bacterial strains can transform anthracene, sometimes via different intermediates. For instance, while some microbes produce 9,10-anthraquinone, the bacterium S. anginosus has been shown to produce 1,2-anthracenediol, ultimately leading to catechol and phthalic acid. researchgate.net

Key open questions for future investigation include:

Identification of Novel Enzymes: Beyond cytochrome P450, a variety of microbial enzymes like lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), laccases, and various dioxygenases are implicated in PAH transformation. nih.govresearchgate.net Future work must involve isolating and characterizing the specific enzymes from newly identified microbial strains that catalyze the stereospecific dihydroxylation of anthracene to its trans-1,2-dihydrodiol.

Anaerobic Pathways: Most research has focused on aerobic degradation pathways. The metabolic fate of anthracene in anaerobic environments is poorly understood. Investigating anaerobic microbial communities could reveal entirely new enzymatic strategies for PAH activation and transformation.

Fungal Mycotransformation: Fungi, particularly white-rot fungi, are highly effective at biotransformation due to their aggressive growth and powerful ligninolytic enzyme systems. nih.govpsu.edu Systematic screening of diverse fungal species could identify those that produce trans-1,2-dihydro-1,2-anthracenediol with high fidelity and yield, offering potential for bioremediation and biocatalytic applications. bohrium.com

Development of More Efficient and Stereoselective Synthetic Methodologies

The availability of enantiomerically pure PAH dihydrodiols is essential for toxicological studies and for use as analytical standards. researchgate.net Chemical synthesis provides a controlled route to these compounds, but challenges in achieving high efficiency and stereoselectivity remain.

Current promising methods often involve multi-step sequences. One such approach is the Shi asymmetric epoxidation of a silyl (B83357) enol ether derived from a ketone precursor, followed by a regio- and stereospecific reduction to yield a trans-diol derivative. nih.govharvard.edunih.gov While powerful, this method requires optimization for specific substrates like those leading to anthracene dihydrodiols.

Future research efforts should be directed toward:

Catalyst Development: Designing new chiral catalysts for asymmetric dihydroxylation that are more efficient and selective for planar aromatic substrates like anthracene. This includes exploring transition-metal-catalyzed processes and organocatalysis. researchgate.net

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and enzymatic catalysis. For example, a chemical synthesis could be used to create a precursor that is then stereoselectively converted to the final dihydrodiol by a purified enzyme or a whole-cell biocatalyst.

Green Chemistry Approaches: Developing synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste, and simplify purification. researchgate.net This is particularly important for isolating highly polar products like dihydrodiols from reaction mixtures. researchgate.net

| Methodology | Key Features | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Asymmetric Epoxidation-Reduction | Multi-step sequence involving formation of a silyl enol ether, Shi asymmetric epoxidation, and stereospecific reduction with agents like borane-THF. nih.govharvard.edu | High potential for enantio- and diastereocontrol. nih.gov | Optimization for anthracene core; improving overall yield; simplifying the multi-step process. |

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., dioxygenases) to perform the key stereoselective dihydroxylation step on a synthetic precursor. | Excellent stereoselectivity; environmentally benign reaction conditions. | Discovery and engineering of robust enzymes; development of efficient whole-cell biotransformation systems. |

| Transition-Metal Catalysis | Direct dihydroxylation of an anthracene derivative using a chiral transition-metal complex (e.g., based on Palladium). mdpi.com | Potential for direct, one-step synthesis from readily available precursors. | Development of new ligands and catalysts to control stereoselectivity for the anthracene scaffold. |

Advanced Computational Predictions for Unexplored Reactivities and Stereochemistry

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that can guide experimental work. For a metabolite like trans-1,2-dihydro-1,2-anthracenediol, quantum chemical methods can illuminate its stability, reactivity, and interactions with biological macromolecules.

Future computational research should move beyond the parent PAH and focus specifically on the dihydrodiol metabolite. Key areas for investigation include:

Predicting Subsequent Metabolism: Using methods like Density Functional Theory (DFT) and transition state theory to model the subsequent epoxidation of trans-1,2-dihydro-1,2-anthracenediol. nih.gov This can predict which stereoisomer of the highly reactive diol epoxide is most likely to form, providing crucial information for toxicological assessments.

Modeling Enzyme-Substrate Interactions: Employing molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to understand how trans-1,2-dihydro-1,2-anthracenediol and its parent, anthracene, fit into the active sites of metabolizing enzymes (e.g., cytochrome P450, epoxide hydrolase). These models can explain the observed stereoselectivity of enzymatic reactions.

Calculating Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra for the dihydrodiol and its potential metabolites. These theoretical spectra can aid in the identification of these compounds in complex biological or environmental samples.

| Computational Method | Predicted Property / Application | Research Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways, activation energy barriers, thermodynamic stability of isomers. | Which diol epoxide isomer is most likely to form from the dihydrodiol? |

| Transition State Theory | Calculation of reaction rate constants for metabolic transformations. nih.gov | How quickly is the dihydrodiol converted to other products? |

| Molecular Docking | Binding affinity and orientation of the dihydrodiol in an enzyme's active site. | How does the molecule interact with key enzymes like 3α-hydroxysteroid dehydrogenase? nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed mechanism of enzymatic reactions, including bond breaking/formation. | What is the precise mechanism by which an enzyme metabolizes the dihydrodiol? |

Integration of Multidisciplinary Approaches in PAH Dihydrodiol Research

Addressing the remaining questions about trans-1,2-dihydro-1,2-anthracenediol requires breaking down silos between scientific disciplines. A holistic understanding can only be achieved through the integration of chemistry, biology, computational science, and environmental science. mdpi.comresearchgate.net

Future research frameworks should be built on a multidisciplinary foundation:

Connecting Synthesis and Toxicology: Synthetic chemists must work closely with toxicologists. The development of efficient synthetic methods (Section 9.2) is not an end in itself but a means to provide the pure, stereochemically-defined compounds needed to accurately assess biological activity and metabolic fate. researchgate.netnih.gov

Bridging Microbiology and Engineering: The discovery of novel microbial pathways (Section 9.1) should be coupled with biochemical engineering to develop practical applications, such as bioreactors for treating PAH-contaminated water or for the green synthesis of PAH metabolites.

Validating Computational Predictions with Advanced Analytics: The predictions from computational models (Section 9.3) must be validated experimentally. This requires the use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and various forms of mass spectrometry, to detect and quantify these metabolites in real-world samples. nih.gov

Linking Metabolic and Environmental Fates: Research must consider the parallel transformations PAHs undergo in biological systems and in the environment. nih.gov Understanding how atmospheric reactions, for example, might produce similar oxygenated derivatives is crucial for assessing total human exposure from all sources. nih.gov

By fostering collaboration across these domains, future research can build a comprehensive model of the life cycle of trans-1,2-dihydro-1,2-anthracenediol, from its formation in microbes and mammals to its ultimate environmental fate and toxicological impact.

Q & A

Q. What are the key steps in the metabolic degradation pathway of trans-1,2-dihydro-1,2-anthracenediol, and how can these be experimentally validated?

The compound is a product of anthracene degradation via microbial dioxygenase activity. In the pathway, anthracene is first converted to cis-1,2-dihydroxyanthracene (via dioxygenation), then dehydrogenated to trans-1,2-dihydro-1,2-anthracenediol, which undergoes further oxidation to form naphthalenone derivatives . To validate this pathway, researchers can:

- Use HPLC or GC-MS to monitor intermediate formation.

- Employ isotopic labeling (e.g., -anthracene) to track carbon flow.

- Validate enzyme specificity using purified dioxygenases in vitro.

Q. What analytical techniques are suitable for characterizing trans-1,2-dihydro-1,2-anthracenediol in complex mixtures?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for separation and quantification .

- Spectroscopy : IR spectroscopy to confirm hydroxyl groups (O–H stretch ~3200–3600 cm) and / NMR for structural elucidation (e.g., diol proton coupling patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Q. How can the solubility and stability of trans-1,2-dihydro-1,2-anthracenediol be optimized for experimental use?

- Solubility : Test polar aprotic solvents (e.g., DMSO, acetone) or aqueous buffers with cyclodextrins as solubility enhancers.

- Stability : Conduct stability assays under varying pH (4–9), temperature (4–25°C), and light exposure. Use antioxidants (e.g., ascorbic acid) to prevent oxidation .

Advanced Research Questions

Q. How can orthogonal experimental design improve the synthesis of trans-1,2-dihydro-1,2-anthracenediol from anthracene?

A combination of orthogonal (e.g., Taguchi method) and single-factor experiments can optimize reaction conditions:

- Factors : Substrate concentration, temperature, pH, and co-solvent ratio.

- Responses : Yield, purity, and reaction time. For example, evidence from cyclohexanediol synthesis shows that orthogonal testing identified optimal molar ratios (e.g., HO:substrate = 2:1) and temperatures (60–80°C) .

Q. How should researchers address contradictions in literature data on the environmental persistence of trans-1,2-dihydro-1,2-anthracenediol?

- Data Quality Assessment : Use criteria from EPA’s literature screening protocols (e.g., relevance, reliability, and robustness of methods) .

- Controlled Replication : Repeat degradation studies under standardized conditions (e.g., OECD 301B ready biodegradability test).

- Mechanistic Analysis : Compare degradation rates across microbial consortia and abiotic factors (e.g., photolysis vs. hydrolysis) .

Q. What advanced methodologies can elucidate the role of trans-1,2-dihydro-1,2-anthracenediol in PAH (polycyclic aromatic hydrocarbon) bioremediation?

- Metabolomics : Use untargeted LC-HRMS to map degradation intermediates in microbial cultures.

- Transcriptomics : Analyze gene expression (e.g., nah operon) in bacteria exposed to the compound.

- Kinetic Modeling : Develop Michaelis-Menten models for enzyme-substrate interactions using purified dioxygenases .

Q. How can researchers resolve structural ambiguities between cis- and trans-1,2-dihydro-1,2-anthracenediol isomers?

- X-ray Crystallography : Resolve crystal structures to confirm dihedral angles and stereochemistry.

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via chiral center analysis.

- Computational Chemistry : Compare DFT-calculated NMR/IR spectra with experimental data .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing trans-1,2-dihydro-1,2-anthracenediol?

- Standardized Protocols : Document reaction parameters (e.g., stirring rate, inert atmosphere).

- Purity Controls : Use TLC or inline UV detectors during synthesis.

- Interlab Validation : Share samples with collaborating labs for cross-verification .

Q. How to design a robust literature review strategy for trans-1,2-dihydro-1,2-anthracenediol?

Follow EPA’s approach for 1,2-hexanediol:

- Databases : Search PubMed, SciFinder, and Web of Science using terms like "1,2-dihydroxyanthracene" or "trans-1,2-anthracenediol" combined with "[tw]" (text word) and "[rn]" (registry number) filters .

- Grey Literature : Include patents and technical reports via Google Scholar and ProQuest.

- Analogs : Expand searches to structurally similar diols (e.g., 1,2-cyclohexanediol) for comparative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.